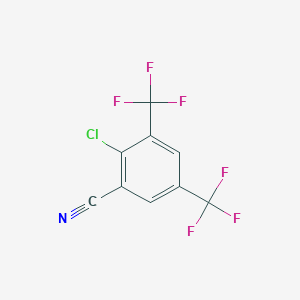

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Description

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile featuring a trifluoromethyl (-CF₃) group at the 3- and 5-positions and a chlorine atom at the 2-position of the benzene ring. This combination of electron-withdrawing groups (EWGs) creates a highly electron-deficient aromatic system, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF6N/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLZELVAXQLLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238627 | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-03-6 | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile often involves large-scale Sandmeyer reactions. The process is optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide or acetonitrile, with reaction temperatures ranging from room temperature to elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzonitrile

- Structural Difference : Lacks the chlorine substituent at the 2-position.

- Electronic Effects : The absence of chlorine reduces overall electron withdrawal compared to the target compound. This may decrease reactivity in nucleophilic aromatic substitution (NAS) reactions.

- Physical Properties: Data from NIST indicates that trifluoromethyl groups enhance thermal stability and lipophilicity. The chlorine-free analog likely has a lower molecular weight (estimated 257.1 g/mol vs. ~274.5 g/mol for the target) and slightly higher solubility in non-polar solvents due to reduced polarity .

- Applications : Used in fluorinated polymer synthesis and as a precursor for corrosion inhibitors.

2-Chloro-3,5-bis(trifluoromethyl)pyridine

- Structural Difference : Replaces the benzene ring with a pyridine ring (containing a nitrogen atom).

- Electronic Effects: The pyridine nitrogen introduces basicity and alters electron distribution.

- Cost and Availability : Priced at €603.00/g (1g scale), significantly higher than typical benzonitrile derivatives, likely due to complex synthesis involving pyridine functionalization .

- Applications: Potential use in metal-organic frameworks (MOFs) or agrochemical intermediates.

3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile

- Structural Difference: Features an aminomethyl (-NH-CH₂-) bridge linking a chlorinated phenyl group to the benzonitrile core.

- The amino group introduces hydrogen-bonding capacity, favoring solubility in polar solvents.

- Molecular Weight : Higher molecular weight (310.7 g/mol) compared to the target compound, limiting diffusion efficiency in biological systems .

- Applications : Likely explored in medicinal chemistry for targeted drug delivery.

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Reactivity: The chlorine atom in 2-chloro-3,5-bis(trifluoromethyl)benzonitrile significantly enhances its susceptibility to NAS compared to non-chlorinated analogs, as demonstrated in studies of similar halogenated benzonitriles .

- Thermal Stability : Trifluoromethyl groups contribute to high thermal stability across all analogs, with decomposition temperatures exceeding 250°C in most cases.

- Cost Drivers : Pyridine-based derivatives (e.g., compound) are disproportionately expensive due to low-yield synthetic routes, limiting industrial adoption .

Biological Activity

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₂ClF₆N. Its structure includes a benzonitrile core with a chloro group and two trifluoromethyl groups, which significantly influence its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

The presence of trifluoromethyl groups enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry and materials science. The unique electronic properties of these substituents allow for significant interactions with biological molecules, influencing metabolic pathways and cellular functions.

Enzyme Interaction

Research indicates that 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile interacts with various enzymes, particularly cytochrome P450 enzymes. These interactions can lead to alterations in metabolic pathways and affect the efficacy of other compounds. The nature of these interactions is primarily inhibitory, impacting enzyme catalysis efficiency.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect | Reference |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | |

| Cytochrome P450 2C9 | Moderate inhibition | |

| Cytochrome P450 3A4 | Strong inhibition |

The compound's mechanism involves binding interactions with biomolecules, leading to changes in gene expression and cellular metabolism. It can induce oxidative stress in certain cell types, altering normal cellular functions. This oxidative stress may play a role in its potential anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Notably, some derivatives exhibited greater potency than established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile Derivative A | MCF-7 | 0.65 | |

| 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile Derivative B | HCT-116 | 1.54 | |

| Doxorubicin | MCF-7 | 1.93 |

Induction of Apoptosis

Flow cytometry assays have indicated that the aforementioned compounds are potent inducers of apoptosis in MCF-7 cells, acting in a dose-dependent manner. The mechanism appears to involve increased caspase-3/7 activity, which is critical for the apoptotic process .

Applications

The unique properties of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile make it valuable for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.